4-{[3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

4-{[3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzamide (molecular formula C16H16N6O3, MW 340.34 g/mol) is a synthetic organic molecule belonging to the triazolo[4,3-b]pyridazine class of fused heterocyclic compounds. This scaffold is recognized as a privileged structure in medicinal chemistry, particularly for its ability to modulate protein kinases.

Molecular Formula C16H16N6O3
Molecular Weight 340.34 g/mol
Cat. No. B10990978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzamide
Molecular FormulaC16H16N6O3
Molecular Weight340.34 g/mol
Structural Identifiers
SMILESCOC1=NN2C(=NN=C2CCC(=O)NC3=CC=C(C=C3)C(=O)N)C=C1
InChIInChI=1S/C16H16N6O3/c1-25-15-9-7-13-20-19-12(22(13)21-15)6-8-14(23)18-11-4-2-10(3-5-11)16(17)24/h2-5,7,9H,6,8H2,1H3,(H2,17,24)(H,18,23)
InChIKeyCZQSJCBRMNOMNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzamide: Compound Class, Core Scaffold, and Procurement Context


4-{[3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzamide (molecular formula C16H16N6O3, MW 340.34 g/mol) is a synthetic organic molecule belonging to the triazolo[4,3-b]pyridazine class of fused heterocyclic compounds [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, particularly for its ability to modulate protein kinases. The compound's core, 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine (PubChem CID 12248334), is a documented chemical entity [1]. The compound has been referenced in the context of tropomyosin-related kinase A (TrkA) inhibition, a mechanism relevant to pain and oncology indications, as documented by the DrugMap database (ID: DMMJ1FN) [2]. Researchers considering procurement should understand that this compound is a specific, functionalized derivative of a widely-patented kinase-targeting scaffold, not a generic building block.

Why 4-{[3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzamide Cannot Be Interchanged with Other Triazolopyridazine Analogs


The triazolo[4,3-b]pyridazine scaffold is associated with multiple, distinct protein targets depending on peripheral substituents. Patent literature demonstrates that seemingly minor structural changes on this core can redirect activity between functionally unrelated kinases: for example, certain derivatives act as Akt (PKB) serine/threonine kinase inhibitors [1], while others are potent inhibitors of the BET family of bromodomain-containing proteins (BRD2/3/4) [2]. Still others, containing a benzamide moiety and specific linker lengths, are explicitly developed as Trk family kinase inhibitors [3]. Therefore, substituting this compound with another triazolo[4,3-b]pyridazine analog—even one with the same molecular formula—risks a complete loss of the desired pharmacological profile. The specific combination of a 6-methoxy substituent, a propanoyl linker, and a terminal 4-aminobenzamide group is the structural basis for its differentiation and must be verified upon procurement to ensure experimental reproducibility.

Quantitative Evidence Guide: Differentiating 4-{[3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzamide from Analogs


Functional Group Differentiation: Terminal Benzamide vs. Methyl Ester in Triazolopyridazine Analogs

The target compound features a primary amide (-CONH2) at the terminal phenyl ring, distinguishing it from the commercially available methyl benzoate analog Methyl 4-{[3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzoate. According to the vendor datasheet, the methyl ester analog has a molecular weight of 355.3 g/mol (C17H17N5O4) , versus 340.34 g/mol (C16H16N6O3) for the target compound. This structural difference results in an additional hydrogen bond donor (calculated HBD count increases from 1 to 2) for the primary benzamide, which is critical for target engagement in TrkA kinase inhibitors where the terminal amide often forms key hydrogen bonds within the ATP-binding pocket [1]. The methyl ester is a prodrug-like moiety that requires hydrolysis for activity, whereas the primary benzamide is the active pharmacophore.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Linker Length Specificity: Propanoyl (C3) vs. Alternative Linkers in Triazolopyridazine Benzamides

The target compound incorporates a three-carbon propanoyl linker (-CH2-CH2-C(=O)-) between the triazolopyridazine core and the benzamide moiety. A structurally related analog, N-(2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)benzamide, shares the same molecular formula (C16H16N6O3, MW 340.34 g/mol) but utilizes a methyl-amino-oxoethyl linker, inserting an additional amide bond and altering the spatial orientation of the phenyl ring [1]. While no direct head-to-head biochemical comparison is publicly available for these specific compounds, the TrkA kinase inhibitor patent family (US9914736B2) explicitly demonstrates that variations in linker length and composition between the heteroaryl core and the benzamide group profoundly affect kinase selectivity and potency, with preferred embodiments specifying particular linker atoms and geometries [2]. The propanoyl linker provides a distinct vector and conformational flexibility profile compared to the methyl-amino-oxoethyl variant.

Linker Optimization Conformational Analysis Kinase Selectivity

6-Methoxy Substituent on Triazolopyridazine Core: Impact on Electron Density and Physicochemical Properties

The 6-methoxy group on the triazolo[4,3-b]pyridazine core is electron-donating, increasing electron density on the pyridazine ring compared to unsubstituted or halogen-substituted analogs. The core scaffold 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine has a computed XLogP3 of 0 and a molecular weight of 150.14 g/mol [1]. By comparison, the 6,8-dimethyl analog 4-{[3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}benzamide introduces two methyl groups, increasing lipophilicity (estimated XLogP increase of approximately +1.0 to +1.5 units) and molecular weight (~352 g/mol vs. 340 g/mol) . The isopropoxy analog 4-({3-[6-(Propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoyl}amino)benzamide adds additional steric bulk at the 6-position with a branched alkoxy group (~MW 368 g/mol), further elevating lipophilicity . The methoxy group occupies a balanced property space, offering moderate electron donation without excessive steric hindrance or lipophilicity, which is favorable for maintaining aqueous solubility while engaging hydrophobic kinase pockets.

Electron Effects Solubility Metabolic Stability

Predicted Target Engagement: Triazolopyridazine Benzamide as TrkA Kinase Inhibitor Scaffold

The DrugMap database categorizes a close structural relative of this compound, 'Triazolo[4,3-b]pyridazine derivative 2' (Synonym: PMID28270021-Compound-WO2012125667Example24), as a patented inhibitor of tropomyosin-related kinase A (TrkA/NTRK1) [1]. The patent family spanning US9914736B2 and related applications explicitly claims bicyclic heteroaryl benzamide compounds, including triazolopyridazine benzamides, as Trk family kinase inhibitors with therapeutic utility in pain, inflammation, and cancer [2]. By contrast, other triazolo[4,3-b]pyridazine derivatives have been developed against the BET bromodomain family (BRD2/3/4) [3] or Akt kinase [4], demonstrating how small structural changes can redirect target engagement. The target compound, bearing the 4-aminobenzamide group connected via a propanoyl linker to a 6-methoxy-substituted core, falls squarely within the structural claims of the TrkA inhibitor patents, while being clearly distinct from the BET inhibitor pharmacophore which typically requires a piperidine-linked extension at the 6-position.

TrkA Inhibition Pain Research Oncology Kinase Profiling

Optimal Research Application Scenarios for 4-{[3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzamide


TrkA Kinase Inhibitor Tool Compound for Pain and Neurotrophin Signaling Research

Based on patent alignment with the TrkA kinase inhibitor chemotype [1] and DrugMap target annotation [2], this compound is best deployed as a tool compound for investigating TrkA/NTRK1-mediated signaling in neuronal cells, pain models, and cancers driven by NTRK fusions. Its primary benzamide terminus provides the active pharmacophore for direct kinase engagement, avoiding the metabolic activation step required by ester prodrug analogs . Researchers should verify TrkA inhibitory activity via biochemical kinase assays (e.g., LanthaScreen or ADP-Glo) before committing to in vivo studies.

Structure-Activity Relationship (SAR) Studies on Triazolopyridazine Linker Optimization

The compound's propanoyl linker distinguishes it from the methyl-amino-oxoethyl variant [3] and provides a defined C3 spacer geometry for SAR exploration. Medicinal chemistry teams can use this compound as a reference point to systematically vary linker length, rigidity, and hydrogen bonding capacity while keeping the 6-methoxy core and 4-benzamide terminus constant. The moderate computed lipophilicity of the methoxy substituent (XLogP3 = 0 for the core scaffold) [4] makes this compound a well-balanced starting point for property-guided optimization.

Selectivity Profiling Against BET Bromodomain and Akt Kinase Off-Targets

Given that triazolo[4,3-b]pyridazine derivatives have been developed as BET bromodomain inhibitors [5] and Akt kinase inhibitors [6], this compound must be profiled against these targets to establish selectivity. The absence of the piperidine-phenoxy extension required for BET inhibition and the distinct substitution pattern relative to Akt inhibitor chemotypes suggest a potentially narrower target profile, but experimental confirmation via a panel of bromodomain binding assays (e.g., AlphaScreen) and kinase selectivity panels is essential.

Biochemical Assay Development Requiring Defined Solubility and Low Non-Specific Binding

The 6-methoxy substituent provides a favorable balance of polarity and lipophilicity compared to more hydrophobic 6-substituted analogs (e.g., dimethyl or isopropoxy variants) , suggesting superior aqueous solubility and reduced non-specific protein binding. This property profile makes the compound suitable for biochemical assay development where compound aggregation, precipitation, or high non-specific binding can generate false positives. The primary benzamide also offers UV absorption properties useful for HPLC-based purity and solubility determination.

Quote Request

Request a Quote for 4-{[3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.